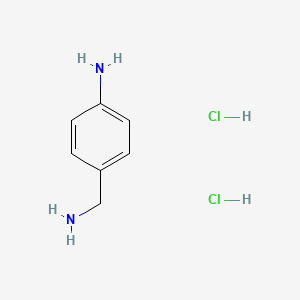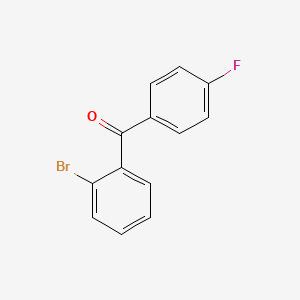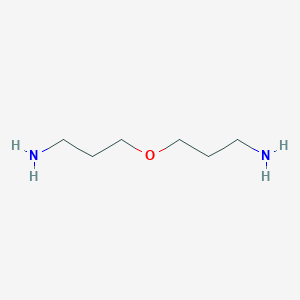
Bis(3-aminopropyl) Ether
概要
説明
Bis(3-aminopropyl) ether, also known as diethylene glycol bis-(3-aminopropyl)-ether, is a chemical compound that has been studied for its potential applications in the synthesis of various polymeric materials. It is characterized by its two amine groups, which are linked by ether bonds to a diethylene glycol backbone. This structure makes it a versatile building block for the synthesis of polymers with specific properties, such as solubility and thermal stability.
Synthesis Analysis
The synthesis of bis(3-aminopropyl) ether involves reactions that can lead to the formation of complex polymeric structures. For instance, the reaction of N3P3Cl6 with bis(3-aminopropyl) ether using a toluene/Na2CO3 interface process yields the MEGA-SPIRO species, which exhibits a 16-membered loop on one phosphorus atom of the N3P3 ring . This synthesis demonstrates the potential of bis(3-aminopropyl) ether to participate in the formation of macrocyclic and spirocyclic structures.
Molecular Structure Analysis
The molecular structure of bis(3-aminopropyl) ether derivatives has been elucidated through crystallography. For example, the MEGA-SPIRO species derived from bis(3-aminopropyl) ether crystallizes in the orthorhombic system and exhibits a spatial arrangement with a 16-membered loop . This detailed understanding of the molecular structure is crucial for predicting the properties and reactivity of the synthesized polymers.
Chemical Reactions Analysis
Bis(3-aminopropyl) ether participates in various chemical reactions due to its reactive amine groups. It can react with electrophiles to give N-alkyl-N-alkoxymethyl-methyleneiminium salts, which can further react with electron-rich aromatic compounds to yield mixtures of secondary and tertiary amines . Additionally, it can be involved in the synthesis of 2-arylmethyltetrahydroisoquinolines through reactions involving iminium salt intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from bis(3-aminopropyl) ether are influenced by the molecular structure of the polymer. For instance, poly(ether imide)s containing 9,9'-spirobifluorene moieties exhibit high glass transition temperatures and excellent thermal stability due to the rigidity imparted by the spiro-structure . Similarly, polyimides derived from aromatic ether diamines related to bis(3-aminopropyl) ether show good solubility in polar solvents and possess high optical transparency, along with excellent thermal stability .
科学的研究の応用
Specific Scientific Field
This application falls under the field of Environmental Science .
Summary of the Application
Bis(3-aminopropyl) Ether is used in the development of an antioxidative composite membrane for CO2 separation from flue gas .
Methods of Application
The composite membrane is developed by interfacial polymerization of trimesoyl chloride and sodium 3,5-diaminobenzoate on a cross-linked polydimethylsiloxane coating polysulfone membrane. Bis(3-aminopropyl) Ether is added into the aqueous phase to improve CO2 permeance by the CO2-philic group, namely ether oxygen .
Results or Outcomes
The optimized membrane displays a CO2 permeance of 5831 GPU and CO2/N2 selectivity of 86 at 0.11 MPa feed pressure. The membrane shows excellent antioxidizability and acid resistance .
Application in 3D Printing
Specific Scientific Field
This application falls under the field of Material Science .
Summary of the Application
Bis(3-aminopropyl) Ether is used in the development of non-isocyanate urethane-methacrylate photo-monomers for 3D printing applications .
Methods of Application
The monomers are synthesized through reacting aliphatic amines, i.e. 1,6-hexanediamine, 1,4-butanediol bis (3-aminopropyl) ether, or n-butylamine, with cyclic carbonates, i.e. ethylene carbonate or propylene carbonate, followed by the methacrylation of the generated hydroxylurethanes .
Results or Outcomes
The ether bonds of 1,4-butanediol bis (3-aminopropyl) ether decreased the intermolecular hydrogen bonding between urethane blocks, which not only improved the photo-reactivity (Rp,max = 8.18 × 10−2 s−1) and conversion (DBC total = 86%) of the monomer but led to a high crosslinking density (νc = 5140 mol m−3) and more flexibility for the cured sample .
Application in Perovskite Solar Cells
Specific Scientific Field
This application falls under the field of Renewable Energy .
Summary of the Application
Bis(3-aminopropyl) Ether is used to passivate the trap states (surface and grain defects) in perovskite solar cells .
Methods of Application
Bis(3-aminopropyl) Ether is used to fabricate nanocomposites for CO2 capture .
Results or Outcomes
The use of Bis(3-aminopropyl) Ether helps to improve the stability and efficiency of devices .
Application in Fluorescent Nanodiamonds
Specific Scientific Field
This application falls under the field of Nanotechnology .
Summary of the Application
Bis(3-aminopropyl) Ether is used in the synthesis of multi-functional fluorescent nanodiamond-gold/silver nanoparticles .
Methods of Application
The fluorescent nanodiamond is formed by the surface passivation of poly (ethylene glycol) bis (3-aminopropyl) terminated .
Results or Outcomes
This work demonstrates a simple route for synthesizing multi-functional fluorescent nanodiamond-gold/silver nanoparticles .
Application in Nanocomposites for CO2 Capture
Specific Scientific Field
This application falls under the field of Environmental Science .
Summary of the Application
Bis(3-aminopropyl) Ether is used to fabricate nanocomposites for CO2 capture .
Methods of Application
The specific methods of application are not detailed in the source, but it involves the use of Bis(3-aminopropyl) Ether in the fabrication process .
Results or Outcomes
The use of Bis(3-aminopropyl) Ether helps to improve the efficiency of CO2 capture .
Application in Synthesis of Multi-functional Fluorescent Nanodiamond-Gold/Silver Nanoparticles
Specific Scientific Field
This application falls under the field of Nanotechnology .
Summary of the Application
Bis(3-aminopropyl) Ether is used in the synthesis of multi-functional fluorescent nanodiamond-gold/silver nanoparticles .
Methods of Application
The fluorescent nanodiamond is formed by the surface passivation of poly (ethylene glycol) bis (3-aminopropyl) terminated .
Results or Outcomes
This work demonstrates a simple route for synthesizing multi-functional fluorescent nanodiamond-gold/silver nanoparticles .
Safety And Hazards
“Bis(3-aminopropyl) Ether” is considered hazardous. It can cause severe skin burns and eye damage (H314), and it is a flammable liquid (H227) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
3-(3-aminopropoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c7-3-1-5-9-6-2-4-8/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPRVQWGKLEFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511222 | |
| Record name | 3,3'-Oxydi(propan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-aminopropyl) Ether | |
CAS RN |
2157-24-6 | |
| Record name | 3,3'-Oxydi(propan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3-aminopropyl) Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


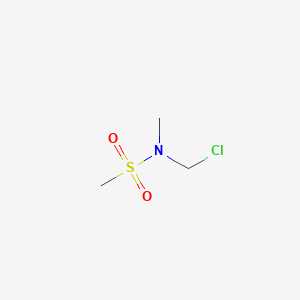
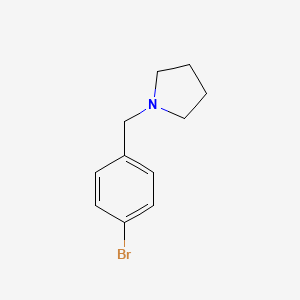
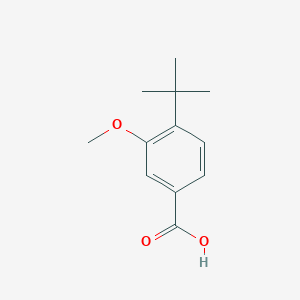
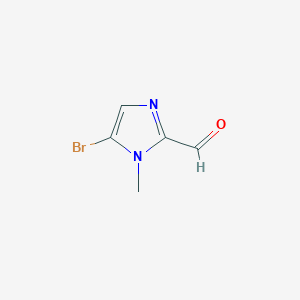
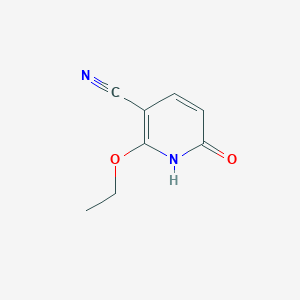
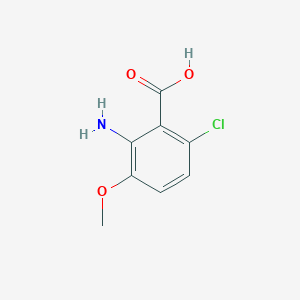
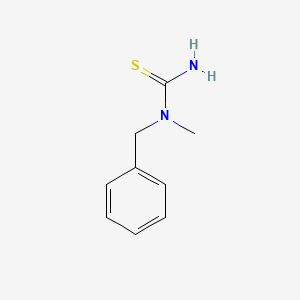
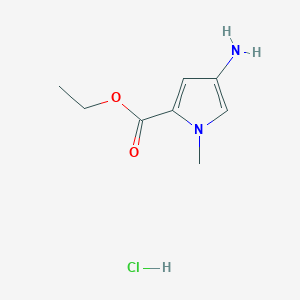
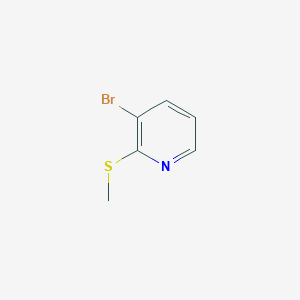
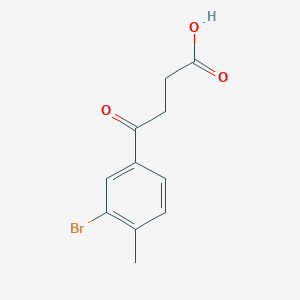
![2-[2-(Methylsulfanyl)phenyl]acetic acid](/img/structure/B1281578.png)
